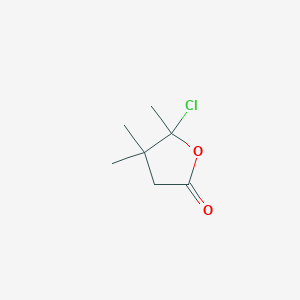
3-Chloro-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₅Cl It is a chlorinated derivative of 1,1-dimethylcyclohexane, characterized by the presence of a chlorine atom attached to the third carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethylcyclohexane typically involves the chlorination of 1,1-dimethylcyclohexane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl₂) is used as the halogenating agent. The reaction is usually carried out under ultraviolet (UV) light to initiate the formation of chlorine radicals, which then react with the 1,1-dimethylcyclohexane to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Dehydrohalogenation: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene, such as 1,1-dimethylcyclohexene.
Aplicaciones Científicas De Investigación
3-Chloro-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1-dimethylcyclohexane in chemical reactions involves the interaction of the chlorine atom with various reagents. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the chlorine atom and a hydrogen atom are removed, resulting in the formation of a double bond. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1,1-dimethylcyclohexane
- 2-Chloro-1,1-dimethylcyclohexane
- 3-Bromo-1,1-dimethylcyclohexane
Uniqueness
3-Chloro-1,1-dimethylcyclohexane is unique due to the position of the chlorine atom on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the specific placement of the chlorine atom can lead to different reaction pathways and products, making it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
35188-27-3 |
|---|---|
Fórmula molecular |
C8H15Cl |
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
3-chloro-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
QEOXRBGGWGLWLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


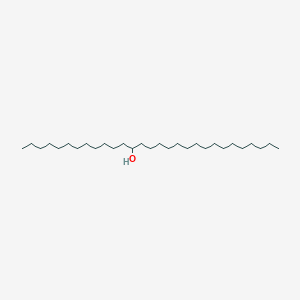
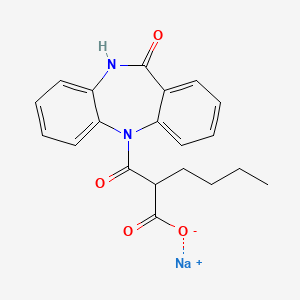


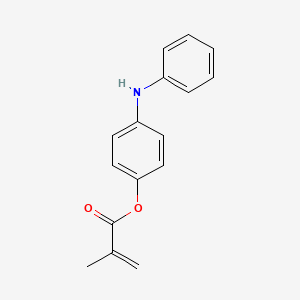
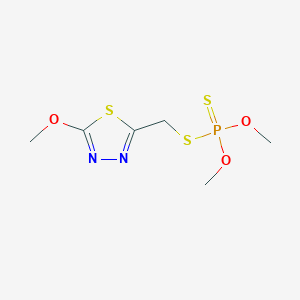

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
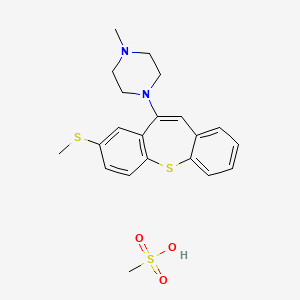
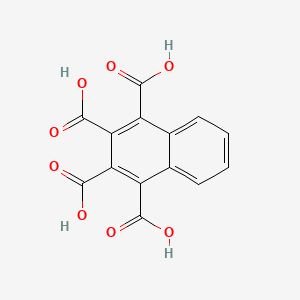
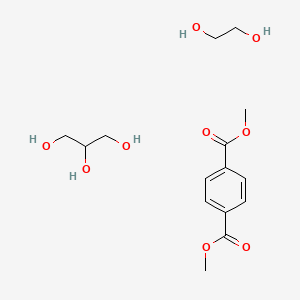
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
